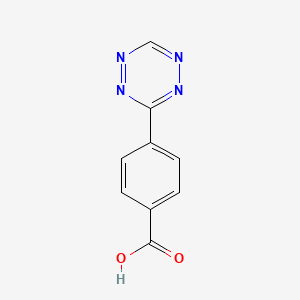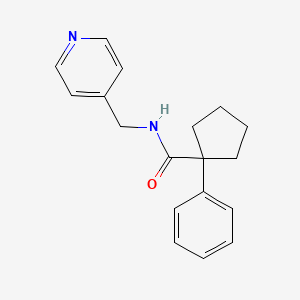
4-(1,2,4,5-Tetrazin-3-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,2,4,5-Tetrazin-3-yl)benzoic acid: is an organic compound characterized by the presence of a tetrazine ring attached to a benzoic acid moiety. This compound is notable for its unique structure, which combines the aromatic stability of benzoic acid with the reactive nature of the tetrazine ring. It is commonly used in various scientific research applications due to its versatile chemical properties.
Mechanism of Action
Target of Action
It’s known that tetrazine derivatives, like this compound, are often used in bioconjugation applications, implying that their targets could be various biomolecules .
Mode of Action
4-(1,2,4,5-Tetrazin-3-yl)benzoic acid, as a tetrazine derivative, is known for its exceptionally fast cycloaddition kinetics with trans-cyclooctene (TCO) as the dienophile . This reaction is part of the bioorthogonal chemistry, which involves reactions that can occur inside living organisms without interfering with native biochemical processes .
Pharmacokinetics
Its solubility in hot water, alcohols, and organic solvents suggests that it may have good bioavailability.
Result of Action
As a bioorthogonal agent, it’s likely used to modify or label specific biomolecules, which could have various effects depending on the specific application .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its stability is lower compared to methyltetrazines, requiring careful selection of reagents and conditions for chemical transformation . It’s also recommended to be stored in an inert atmosphere at 2-8°C .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4-(1,2,4,5-Tetrazin-3-yl)benzoic acid are largely defined by its tetrazine group. The tetrazine group can react with strained alkenes such as transcyclooctene, norbornene, and cyclopropene to form a stable covalent linkage . This reaction is highly selective and occurs rapidly under physiological conditions, making it ideal for labeling biomolecules in living cells .
Cellular Effects
The cellular effects of this compound are primarily related to its ability to label biomolecules. By reacting with strained alkenes present on proteins, lipids, or other biomolecules, it allows for the visualization and tracking of these molecules within cells . This can provide valuable insights into cellular processes such as signal transduction, gene expression, and metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves a [4+2] Diels-Alder cycloaddition reaction with strained alkenes . This reaction results in the formation of a stable covalent bond, effectively labeling the alkene-containing biomolecule with the tetrazine . This allows for the detection and tracking of the biomolecule in biological systems .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are largely dependent on the stability of the tetrazine group. The tetrazine group is known for its excellent stability in biological media , which allows for long-term tracking of labeled biomolecules .
Dosage Effects in Animal Models
The dosage effects of this compound in animal models have not been extensively studied. Given its use in bioorthogonal labeling, it is likely that the effects would be dependent on the concentration of the strained alkene it is reacting with .
Metabolic Pathways
Given its reactivity with strained alkenes, it could potentially be involved in pathways where these alkenes are metabolized .
Transport and Distribution
The transport and distribution of this compound within cells and tissues would be largely dependent on the biomolecules it is attached to. Once it forms a covalent bond with a strained alkene on a biomolecule, it would be transported and distributed along with that biomolecule .
Subcellular Localization
The subcellular localization of this compound would also be dependent on the biomolecule it is attached to. It could potentially be localized to any subcellular compartment where the labeled biomolecule is found .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,2,4,5-Tetrazin-3-yl)benzoic acid typically involves the reaction of benzoic acid derivatives with tetrazine precursors. One common method includes the reaction of 4-cyano-benzoic acid with hydrazine and sodium nitrite, followed by the addition of hydrochloric acid to form the tetrazine ring . This reaction is usually carried out under controlled temperature and pH conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions: 4-(1,2,4,5-Tetrazin-3-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The tetrazine ring can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the tetrazine ring, leading to the formation of dihydropyrazine products.
Substitution: The aromatic ring of the benzoic acid moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or chlorine can be used under acidic conditions.
Major Products: The major products formed from these reactions include various tetrazine derivatives, dihydropyrazine compounds, and substituted benzoic acids.
Scientific Research Applications
4-(1,2,4,5-Tetrazin-3-yl)benzoic acid is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Comparison with Similar Compounds
1,2,4,5-Tetrazine: Shares the tetrazine ring but lacks the benzoic acid moiety.
4-(6-Methyl-1,2,4,5-tetrazin-3-yl)benzoic acid: Similar structure with a methyl group on the tetrazine ring.
Benzoic acid, 4-(6-pyrimidinyl)-1,2,4,5-tetrazin-3-yl: Contains a pyrimidinyl group instead of the tetrazine ring.
Uniqueness: 4-(1,2,4,5-Tetrazin-3-yl)benzoic acid is unique due to its combination of the reactive tetrazine ring and the stable benzoic acid moiety. This dual functionality allows it to participate in a wide range of chemical reactions and makes it highly versatile for various scientific applications.
Properties
IUPAC Name |
4-(1,2,4,5-tetrazin-3-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4O2/c14-9(15)7-3-1-6(2-4-7)8-12-10-5-11-13-8/h1-5H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLNAIFWMJUYFJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=CN=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2765727.png)
![2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2765731.png)

![(Z)-2-bromo-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2765735.png)
![ethyl 4-chloro-3-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2765736.png)
![N-[4-[2-(Dimethylamino)-2-oxoethoxy]phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2765737.png)
![(E)-N'-(2-ethyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)-N,N-dimethylformimidamide](/img/structure/B2765738.png)
![N-(5-benzoyl-4-phenylthiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2765739.png)
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-4-methylthiophene-2-carboxamide](/img/structure/B2765741.png)
![2-((5-(3-chlorobenzo[b]thiophen-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2765742.png)


![[4,4'-Bipyridin]-3-ol](/img/structure/B2765747.png)

